molecular formula C31H27NO4 B1676827 MRS-1191 CAS No. 185222-90-6

MRS-1191

Cat. No.: B1676827
CAS No.: 185222-90-6
M. Wt: 477.5 g/mol
InChI Key: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
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Description

MRS1191 is a potent and selective antagonist of the A3 adenosine receptor. It has a KB value of 92 nM, a Ki value of 31.4 nM for the human A3 receptor, and an IC50 of 120 nM for CHO cells . This compound is widely used in scientific research due to its high selectivity and potency.

Mechanism of Action

Target of Action

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .

Mode of Action

This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .

Biochemical Pathways

The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .

Result of Action

The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .

Preparation Methods

The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

MRS1191 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups . Common reagents used in these reactions include copper catalysts and azide-containing compounds. The major products formed from these reactions are triazole derivatives, which are useful in various chemical and biological applications.

Scientific Research Applications

Pharmacological Research

MRS-1191 has been extensively studied for its pharmacological properties, particularly its role as an antagonist of the A3 adenosine receptor.

Key Findings

  • Selectivity : this compound exhibits a Ki value of 31.4 nM for the human A3 receptor, demonstrating high selectivity over other adenosine receptors .
  • Effect on Cardiac Function : In studies involving isolated rat hearts, this compound effectively reversed the cardioprotective effects induced by A3 receptor agonists, highlighting its potential therapeutic role in cardiac protection .

Neurobiology

The compound is also significant in neurobiological research, particularly regarding neuroprotection and cytoskeletal dynamics.

Cytoskeletal Rearrangement

Research indicates that activation of the A3 receptor can lead to cytoskeletal rearrangements through Rho protein modulation. This compound has been shown to counteract these changes, suggesting its potential utility in neuroprotective strategies .

Case Study: Neuroprotection

In a controlled study, exposure to Cl-IB-MECA (an A3 agonist) resulted in actin stress fiber formation in cultured cells. The presence of this compound inhibited this effect, indicating its role in modulating cytoskeletal dynamics and suggesting potential applications in neurodegenerative diseases .

Cardiovascular Applications

This compound's effects on cardiovascular health are notable, particularly concerning ischemic conditions.

Cardioprotective Effects

Studies have demonstrated that activation of the A3 receptor can confer cardioprotection during ischemic events. This compound's antagonistic action allows researchers to delineate the protective mechanisms involved and explore therapeutic applications for heart diseases .

Data Table: Effects on Cardiac Parameters

TreatmentHeart Rate (%)Coronary Flow (%)Cardiac Output (%)
Control100±2100±2100±2
R-PIA (15 nM)78±7*112±997±4
IB-MECA + this compound (1 μM)105±5142±4†96±5

This table illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.

Clinical Implications

The clinical implications of this compound are significant given its ability to modulate A3 receptor activity.

Potential Therapeutic Uses

  • Inflammation : By blocking the A3 receptor, this compound may reduce inflammatory responses, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest that this compound could be explored as a treatment for diseases like Alzheimer's or Parkinson's by mitigating neuronal damage through cytoskeletal stabilization .

Biological Activity

MRS-1191 is a selective antagonist for the adenosine A3 receptor (A3AR), which plays a significant role in various physiological and pathological processes, including cardiac protection, inflammation, and cancer. This article summarizes key findings regarding the biological activity of this compound, including pharmacological properties, experimental data, and relevant case studies.

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its selective antagonism of the A3AR. Below is a summary of its binding affinities and functional activities:

Compound hA1 (K_i, nM) hA2A (K_i, nM) hA2B (K_i, nM) hA3 (K_i, nM)
This compound11.8 ± 5.3%8.39 ± 0.89%1.20 ± 2.21%49.1 ± 12.4
MRS-1220135 ± 1522.8 ± 7.61800 ± 3400.96 ± 0.32
MRS-133432.1 ± 12.8%29.7 ± 8.625.6 ± 6.44.58 ± 0.89
MRS-152335.4 ± 4.2%16.4 ± 2.934.5 ± 4.643.9 ± 7.6

The table illustrates that this compound has a notable affinity for the human A3 receptor with a K_i value of approximately 49.1nM49.1\,\text{nM} .

The biological activity of this compound primarily involves its interaction with A3ARs, which are implicated in cardioprotection during ischemic events and various inflammatory responses.

Cardiac Protection

Research indicates that this compound can enhance cardioprotection during ischemic events by blocking A3ARs, thereby preventing excessive apoptosis in cardiac myocytes . In experiments using cultured chick embryo ventricular cells, coactivation of A1 and A3 receptors was shown to provide significant cardioprotection, suggesting that this compound's antagonistic action may help maintain cellular integrity during cardiac stress .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in models of acute lung injury and other inflammatory conditions . By antagonizing A3ARs, this compound can potentially reduce the recruitment of inflammatory cells to sites of injury.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Cardiac Ischemia : In a controlled study involving animal models of myocardial ischemia, administration of this compound resulted in reduced infarct size compared to control groups, demonstrating significant cardioprotective effects .
  • Cancer Research : Investigations into the role of adenosine receptors in tumor microenvironments have shown that targeting A3ARs with this compound may inhibit tumor growth and metastasis . In vitro studies indicated that this compound could reduce the proliferation of certain cancer cell lines through modulation of adenosine signaling pathways.

Properties

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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